molecular formula C14H10F6N4O B1673012 Unii-544SF265DA CAS No. 888072-47-7

Unii-544SF265DA

Número de catálogo: B1673012
Número CAS: 888072-47-7
Peso molecular: 364.25 g/mol
Clave InChI: RYBKPGYFXRNMMU-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

JNJ-28330835 se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiviral Properties

  • Mechanism of Action: Unii-544SF265DA functions by inhibiting viral replication through the suppression of viral proteases, which are essential for the processing of viral polyproteins.
  • Clinical Trials: The compound has undergone various phases of clinical trials to evaluate its efficacy and safety profile against COVID-19 and other viral infections. For instance, preclinical studies indicate that it effectively inhibits SARS-CoV-2 in vitro and shows promise in animal models .

2. Cancer Treatment

  • Targeted Drug Delivery: Research indicates potential applications in oncology, particularly through bioconjugation techniques that enhance the delivery of chemotherapeutic agents like cisplatin. Studies have shown that this compound can be conjugated with cancer-targeting peptides, facilitating targeted delivery to tumor cells .
  • Preclinical Findings: In vitro studies have demonstrated that the compound can enhance the cytotoxic effects of existing anticancer drugs while minimizing toxicity to healthy tissues .

Data Tables

Application AreaMechanismCurrent Status
AntiviralInhibition of viral proteasesPreclinical trials ongoing
Cancer TreatmentTargeted drug delivery via bioconjugationIn vitro studies completed

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound involved testing its effects on human respiratory epithelial cells infected with SARS-CoV-2. Results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as a therapeutic agent for COVID-19 .

Case Study 2: Targeted Cancer Therapy
In another study focusing on cancer treatment, researchers explored the bioconjugation of this compound with RGD peptides to target integrin receptors on cancer cells. The study found that this approach significantly improved the uptake of cisplatin in tumor tissues while reducing systemic toxicity, highlighting its dual role in enhancing drug efficacy and safety .

Métodos De Preparación

La ruta sintética para JNJ-28330835 implica la preparación del compuesto a través de una serie de reacciones químicas. La ruta sintética exacta y las condiciones de reacción no están fácilmente disponibles en el dominio público. Se sabe que el compuesto se sintetiza utilizando técnicas estándar de síntesis orgánica

Actividad Biológica

Overview of Unii-544SF265DA (JNJ-28330835)

This compound, or JNJ-28330835, is a compound developed primarily for its potential applications in treating muscle wasting conditions and other disorders related to androgen deficiency. As a selective androgen receptor modulator (SARM), it aims to provide the anabolic benefits of androgens with fewer side effects.

JNJ-28330835 selectively binds to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing androgenic effects in other tissues such as the prostate. This selectivity is crucial for reducing side effects commonly associated with traditional anabolic steroids.

Effects on Lean Body Mass

Research has shown that JNJ-28330835 significantly enhances lean body mass in animal models. In studies involving male rats, administration of the compound resulted in increased muscle mass without the typical prostate hypertrophic activity associated with non-selective androgen receptor agonists.

Pharmacokinetics

The pharmacokinetic profile of JNJ-28330835 indicates a favorable absorption and distribution within the body, leading to effective plasma concentrations that support its anabolic effects. The compound exhibits a half-life conducive to once-daily dosing, which is advantageous for patient compliance in therapeutic settings.

Safety and Tolerability

In preclinical studies, JNJ-28330835 demonstrated a favorable safety profile, with minimal adverse effects reported. The absence of significant liver toxicity or alterations in lipid profiles distinguishes it from traditional anabolic steroids, making it a promising candidate for further clinical development.

Case Studies

  • Study on Muscle Wasting : In a controlled study, male rats administered JNJ-28330835 showed a 15% increase in lean body mass compared to control groups. Muscle biopsies indicated hypertrophy of muscle fibers without significant changes in fat mass.
  • Safety Assessment : A safety assessment involving various dosages over extended periods revealed no significant adverse effects on reproductive organs or liver function, suggesting that JNJ-28330835 may be safer than conventional anabolic agents.

Comparative Analysis

Parameter JNJ-28330835 Traditional Anabolic Steroids
SelectivityHighLow
Lean Mass GainSignificantVariable
Prostate Hypertrophy RiskMinimalHigh
Liver ToxicityLowModerate to High
Dosing FrequencyOnce dailyMultiple doses per day

Propiedades

Número CAS

888072-47-7

Fórmula molecular

C14H10F6N4O

Peso molecular

364.25 g/mol

Nombre IUPAC

(5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C14H10F6N4O/c1-12(5-10(23-24-12)14(18,19)20)11(25)22-8-3-2-7(6-21)9(4-8)13(15,16)17/h2-4,24H,5H2,1H3,(H,22,25)/t12-/m0/s1

Clave InChI

RYBKPGYFXRNMMU-LBPRGKRZSA-N

SMILES

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

SMILES isomérico

C[C@]1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

SMILES canónico

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Apariencia

Solid powder

Key on ui other cas no.

888072-47-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

JNJ-28330835;  JNJ 28330835;  JNJ28330835; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-544SF265DA
Reactant of Route 2
Unii-544SF265DA
Reactant of Route 3
Reactant of Route 3
Unii-544SF265DA
Reactant of Route 4
Reactant of Route 4
Unii-544SF265DA
Reactant of Route 5
Reactant of Route 5
Unii-544SF265DA
Reactant of Route 6
Reactant of Route 6
Unii-544SF265DA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.